Gmpcp
Overview
Description
Guanylyl-(α,β)-methylene-diphosphonate, commonly referred to as GMPCP, is a synthetic analog of guanosine diphosphate (GDP). This compound is characterized by the substitution of the oxygen atom bridging the α and β phosphates with a methylene group. This modification renders this compound resistant to hydrolysis, making it a valuable tool in biochemical and molecular biology research. This compound is often used to study the dynamics of guanine nucleotide-binding proteins and their role in various cellular processes.
Mechanism of Action
Target of Action
Gmpcp, also known as α,β-Methyleneguanosine 5′-diphosphate, is a GDP methylene analog . It primarily targets microtubule subunits . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .
Mode of Action
This compound incorporates into hydrolyzable microtubule subunits . It contains a methylene group that replaces the α and β oxygen in the GDP molecule . This modification allows this compound to interact with its targets differently than GDP, influencing the behavior of microtubules .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the assembly and disassembly of microtubules . By incorporating into hydrolyzable microtubule subunits, this compound can influence the dynamics of microtubule polymerization and depolymerization . The downstream effects of this can impact various cellular processes that rely on microtubule function, such as cell division and intracellular transport .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to microtubule dynamics . By incorporating into hydrolyzable microtubule subunits, this compound can influence the assembly and disassembly of microtubules . This can have downstream effects on various cellular processes that rely on microtubule function .
Biochemical Analysis
Biochemical Properties
GMPCP plays a significant role in biochemical reactions, particularly in the assembly of tubulin, a globular protein that forms microtubules . The methylene group in this compound replaces the α and β oxygen, which allows it to incorporate into hydrolyzable microtubule subunits . This interaction with tubulin is crucial for the formation and stabilization of microtubules .
Cellular Effects
The effects of this compound on cells are primarily related to its role in microtubule dynamics. Microtubules, composed of tubulin dimers, are essential components of the cell’s cytoskeleton. By incorporating into these structures, this compound can influence cell shape, intracellular transport, and cell division .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the exchangeable GTP site on β-tubulin . This binding stabilizes the microtubule structure and prevents depolymerization, thereby influencing the dynamics of microtubule assembly .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to sustain tubulin activation and microtubule stabilization over time . This stability is crucial for the study of microtubule dynamics and the effects of various drugs and conditions on these structures .
Metabolic Pathways
This compound is involved in the metabolic pathway of tubulin assembly. It interacts with tubulin, a protein that forms microtubules, essential components of the cell’s cytoskeleton .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be closely tied to its role in microtubule dynamics. As it incorporates into microtubule structures, it would be distributed wherever these structures are formed and function .
Subcellular Localization
The subcellular localization of this compound is primarily within microtubules, where it incorporates into the hydrolyzable subunits of these structures . This localization is crucial for its role in stabilizing microtubules and influencing their dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GMPCP involves the reaction of guanosine with methylene diphosphonic acid under specific conditions. The process typically includes:
Activation of Guanosine: Guanosine is first activated by converting it into its 5’-phosphorylated form.
Formation of Methylene Bridge: The activated guanosine is then reacted with methylene diphosphonic acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC) to form the methylene bridge between the α and β phosphates.
Purification: The resulting this compound is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include:
Bulk Activation: Large-scale activation of guanosine using efficient phosphorylating agents.
Optimized Reaction Conditions: Use of optimized reaction conditions to maximize the formation of the methylene bridge.
High-Throughput Purification: Implementation of high-throughput chromatographic techniques for purification.
Chemical Reactions Analysis
Types of Reactions: GMPCP undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the methylene group can be replaced by other functional groups under specific conditions.
Complex Formation: this compound forms complexes with metal ions and proteins, which are crucial for studying protein-nucleotide interactions.
Common Reagents and Conditions:
Condensing Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis of this compound.
Metal Ions: Magnesium and calcium ions are often used to stabilize this compound-protein complexes.
Major Products: The major products formed from reactions involving this compound include various nucleotide analogs and protein-nucleotide complexes, which are essential for studying cellular signaling pathways.
Scientific Research Applications
GMPCP has a wide range of scientific research applications, including:
Biochemistry: Used to study the binding and hydrolysis of guanine nucleotides by G-proteins and other nucleotide-binding proteins.
Cell Biology: Helps in understanding the role of guanine nucleotides in cell division, signal transduction, and cytoskeletal dynamics.
Medicine: this compound is used in drug discovery and development to identify potential therapeutic targets involving guanine nucleotide-binding proteins.
Industry: Employed in the production of diagnostic reagents and biochemical assays.
Comparison with Similar Compounds
Guanylyl-(β,γ)-methylene-diphosphonate (GMPCPP): Another non-hydrolyzable analog of GTP, used for similar applications but with different binding properties.
Guanosine 5’-[β,γ-imido]triphosphate (GMPPNP): A non-hydrolyzable GTP analog used to study GTPase activity.
Uniqueness of GMPCP: this compound is unique due to its specific modification at the α and β phosphates, which provides distinct binding characteristics and stability compared to other analogs. This makes it particularly useful for studying the initial stages of nucleotide binding and the structural dynamics of nucleotide-binding proteins.
Properties
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O10P2.2Na/c12-11-14-8-5(9(19)15-11)13-2-16(8)10-7(18)6(17)4(26-10)1-25-28(23,24)3-27(20,21)22;;/h2,4,6-7,10,17-18H,1,3H2,(H,23,24)(H2,20,21,22)(H3,12,14,15,19);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSIYHSOBHJEJS-IDIVVRGQSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5Na2O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161308-39-0 | |
Record name | α ,betα-Methyleneguanosine 5'-diphosphate sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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